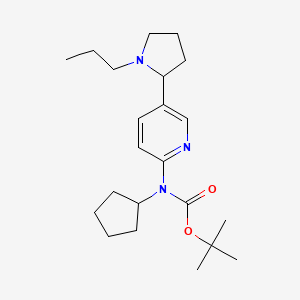
tert-Butyl cyclopentyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-Cyclopentyl(5-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)carbamate ist eine chemische Verbindung mit der Summenformel C22H35N3O2 und einem Molekulargewicht von 373,5 g/mol . Diese Verbindung ist bekannt für ihre einzigartige Mischung chemischer Eigenschaften, die sie in verschiedenen wissenschaftlichen und industriellen Anwendungen wertvoll macht .
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Herstellung von tert-Butyl-Cyclopentyl(5-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)carbamate umfasst mehrere Syntheserouten. Eine gängige Methode beinhaltet die Verwendung von tert-Butylnitrit (t-BuONO) und Anilin als Ausgangsmaterial, gefolgt von der Zugabe von B2pin2 zu dem intermediär gebildeten Diazoniumsalz . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung einer katalytischen Menge eines Radikalinitiators wie Benzoylperoxid (BPO), um die Reaktion zu unterstützen .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind nicht umfassend dokumentiert. Der allgemeine Ansatz beinhaltet die Skalierung der Labor-Synthesemethoden, wobei sichergestellt wird, dass die Reaktionsbedingungen für die großtechnische Produktion optimiert sind. Dies beinhaltet die Aufrechterhaltung der Reinheit und Ausbeute der Verbindung durch kontrollierte Reaktionsparameter und Reinigungstechniken .
Analyse Chemischer Reaktionen
Arten von Reaktionen
tert-Butyl-Cyclopentyl(5-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)carbamate durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitution, können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriummethoxid in Methanol.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion Alkohole oder Amine produzieren kann.
Wissenschaftliche Forschungsanwendungen
tert-Butyl-Cyclopentyl(5-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)carbamate hat mehrere wissenschaftliche Forschungsanwendungen:
Wissenschaftliche Forschungsanwendungen
tert-Butyl cyclopentyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate has several scientific research applications:
Wirkmechanismus
Der Wirkungsmechanismus von tert-Butyl-Cyclopentyl(5-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)carbamate beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Diese Verbindung ist bekannt dafür, bestimmte Enzyme und Rezeptoren zu hemmen und so verschiedene biochemische Signalwege zu modulieren. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl-Cyclopentyl(5-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)carbamate kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
tert-Butyl (5-(Trifluormethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate: Bekannt für seinen Einsatz in der organischen Synthese und pharmazeutischen Forschung.
tert-Butyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: Einsatz bei der Synthese von Kinaseinhibitoren und anderen biologisch aktiven Molekülen.
tert-Butyl (5-Brompyridin-2-yl)carbamate: Verwendung in verschiedenen chemischen Reaktionen und als Zwischenprodukt in der organischen Synthese.
Die Einzigartigkeit von tert-Butyl-Cyclopentyl(5-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)carbamate liegt in seiner spezifischen chemischen Struktur, die im Vergleich zu seinen Analoga eine unterschiedliche Reaktivität und biologische Aktivität verleiht .
Eigenschaften
Molekularformel |
C22H35N3O2 |
|---|---|
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
tert-butyl N-cyclopentyl-N-[5-(1-propylpyrrolidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C22H35N3O2/c1-5-14-24-15-8-11-19(24)17-12-13-20(23-16-17)25(18-9-6-7-10-18)21(26)27-22(2,3)4/h12-13,16,18-19H,5-11,14-15H2,1-4H3 |
InChI-Schlüssel |
CDOLGYMFRHXHKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCCC1C2=CN=C(C=C2)N(C3CCCC3)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



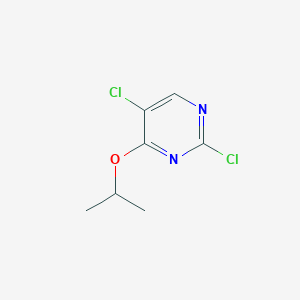
![2-(7-(Cyclopropanecarbonyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B11804685.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B11804689.png)

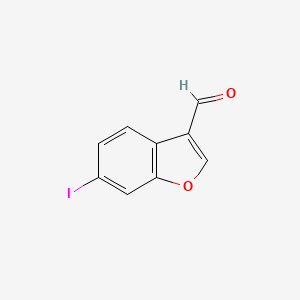
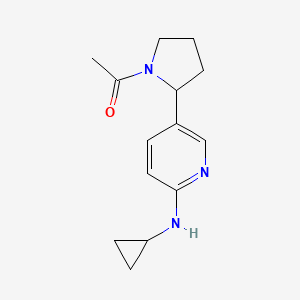
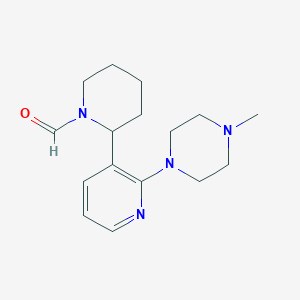
![7-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B11804708.png)
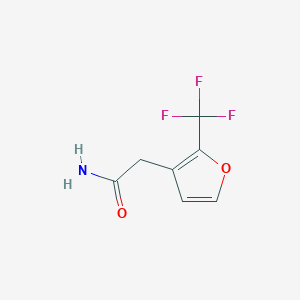
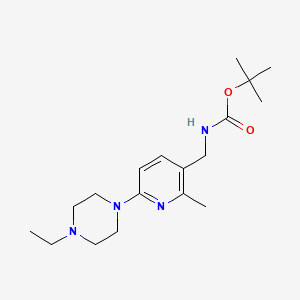
![Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11804717.png)
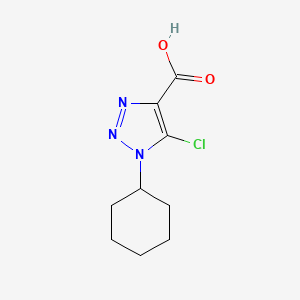
![1-(4-Chloro-2-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11804730.png)
